
2-(2-氧代-2-(吡啶-3-基)乙叉基)噻唑烷-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(2-Oxo-2-(pyridin-3-yl)ethylidene)thiazolidin-4-one” is a chemical compound with the molecular formula C10H8N2O2S and a molecular weight of 220.25 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazolidin-4-one group attached to a pyridin-3-yl group via an ethylidene bridge . The exact structure can be represented by the SMILES string: C1C(=O)N/C(=C\C(=O)C2=CN=CC=C2)/S1 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data might be found in specialized chemical databases or literature.科学研究应用
多组分合成方法
一项研究描述了一种高效的一锅多组分方法,用于合成一系列噻唑并[3,2-a]吡啶,其中包括与所讨论化合物相关的衍生物。这些化合物已在多种癌细胞系中显示出有希望的抗癌活性,表明它们在癌症研究和治疗中的潜力 (Altug et al., 2011).
醛糖还原酶抑制剂
另一项研究重点关注含有哌啶基部分的针对醛糖还原酶的衍生物,醛糖还原酶是一种参与糖尿病并发症的酶。这项研究概述了各种噻唑并[3,2-a]吡啶衍生物的合成,并评估了它们作为抑制剂的潜力,这可能为糖尿病管理的新治疗剂的设计提供见解 (Areal et al., 2012).
抗菌和抗真菌活性
已经探索了噻唑及其稠合衍生物合成的新方法,一些化合物显示出抗菌活性。这突出了该化合物在开发新的抗菌剂中的潜力,特别是针对细菌和真菌病原体 (Wardkhan et al., 2008).
杂环互变异构
对与目标化合物在结构上相关的 2-氨基-1,3-噻唑烷-4-酮衍生物中的杂环互变异构的研究提供了对这些化合物在包括药物和材料科学在内的各个领域的理化性质和潜在应用的见解 (Gzella et al., 2014).
抗菌和抗氧化活性
已经报道了新型含苯并噻唑的衍生物的合成,一些化合物表现出抗菌和抗氧化活性。这项研究证明了噻唑烷-4-酮衍生物在药物开发中的多功能性,为细菌感染和氧化应激相关疾病的新疗法提供了途径 (Bhoi et al., 2016).
安全和危害
While specific safety and hazard information for this compound is not available in the resources, similar compounds such as ethyl 2-oxo-2-(pyridin-3-yl)acetate have been classified with the GHS07 pictogram and associated with hazard statements H302, H315, H319, and H335 . These statements indicate potential hazards upon ingestion, skin contact, eye contact, and inhalation .
未来方向
The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. Thiazolidinone derivatives have shown promise in various areas of medicinal chemistry, and “2-(2-Oxo-2-(pyridin-3-yl)ethylidene)thiazolidin-4-one” could be a potential candidate for further study .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-Oxo-2-(pyridin-3-yl)ethylidene)thiazolidin-4-one involves the condensation of 2-pyridinecarboxaldehyde with thiosemicarbazide followed by cyclization and oxidation.", "Starting Materials": [ "2-pyridinecarboxaldehyde", "thiosemicarbazide", "acetic acid", "sodium acetate", "hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 2-pyridinecarboxaldehyde (1.0 g, 8.2 mmol) and thiosemicarbazide (1.2 g, 10.2 mmol) in acetic acid (20 mL) and stir at room temperature for 2 hours.", "Step 2: Add sodium acetate (1.5 g, 18.3 mmol) to the reaction mixture and stir for an additional 2 hours.", "Step 3: Filter the resulting solid and wash with water to obtain the thiazolidin-4-one intermediate.", "Step 4: Dissolve the thiazolidin-4-one intermediate (0.5 g, 2.8 mmol) in acetic acid (10 mL) and add hydrogen peroxide (1.0 mL, 30% w/w) dropwise with stirring at room temperature for 2 hours.", "Step 5: Filter the resulting solid and wash with water to obtain the final product, 2-(2-Oxo-2-(pyridin-3-yl)ethylidene)thiazolidin-4-one." ] } | |
CAS 编号 |
1000932-62-6 |
分子式 |
C10H8N2O2S |
分子量 |
220.25 g/mol |
IUPAC 名称 |
2-(2-oxo-2-pyridin-3-ylethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H8N2O2S/c13-8(7-2-1-3-11-5-7)4-10-12-9(14)6-15-10/h1-5H,6H2,(H,12,14) |
InChI 键 |
LJKHRMZMBYAGQN-UHFFFAOYSA-N |
SMILES |
C1C(=O)NC(=CC(=O)C2=CN=CC=C2)S1 |
规范 SMILES |
C1C(=O)NC(=CC(=O)C2=CN=CC=C2)S1 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3lambda4-Thia-7-azabicyclo[3.3.1]nonane 3-oxide;hydrochloride](/img/structure/B2918170.png)
![7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2918173.png)

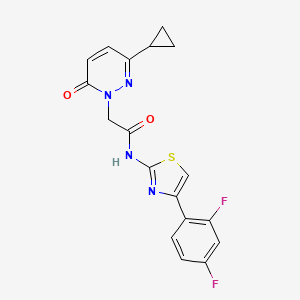

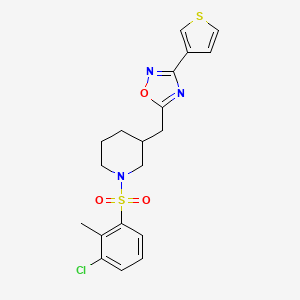
![ethyl 2-(3,9-dimethyl-6,8-dioxo-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purinyl)acetate](/img/structure/B2918180.png)
![3-{Octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-5-(propan-2-yl)-1,2,4-oxadiazole dihydrochloride](/img/structure/B2918181.png)
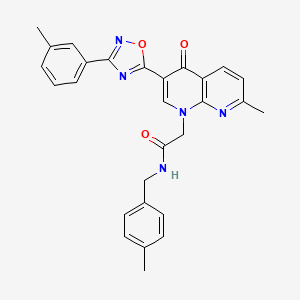
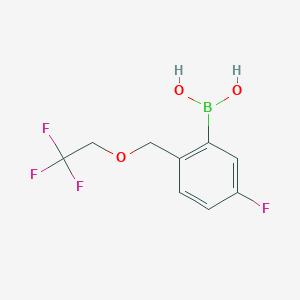
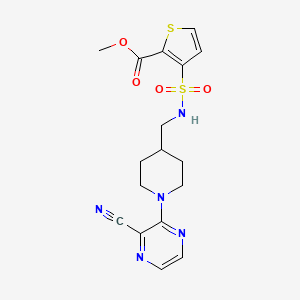
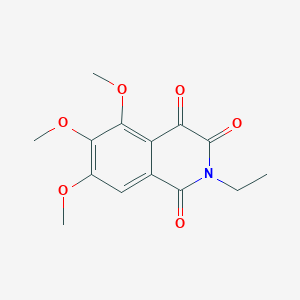
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)propanamide](/img/structure/B2918188.png)
![3-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}thio)-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2918191.png)
